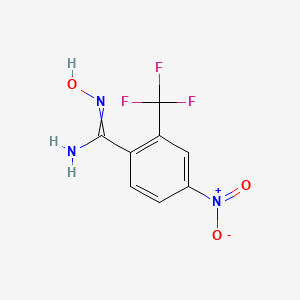
N'-hydroxy-4-nitro-2-(trifluoromethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide: is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzimidazole precursor, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the hydrolysis of the intermediate to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group enhances its binding affinity to certain biological targets, making it a candidate for drug development.
Medicine: In medicine, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for developing new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for creating products with enhanced efficacy and stability.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
- N-Hydroxy-4-(trifluoromethyl)benzimidamide
- N-Hydroxy-4-nitrobenzimidamide
- N-Hydroxy-2-(trifluoromethyl)benzimidamide
Comparison: Compared to similar compounds, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is unique due to the presence of both nitro and trifluoromethyl groups. This combination enhances its chemical reactivity and binding affinity to biological targets, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C8H6F3N3O3 |
|---|---|
Peso molecular |
249.15 g/mol |
Nombre IUPAC |
N'-hydroxy-4-nitro-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)6-3-4(14(16)17)1-2-5(6)7(12)13-15/h1-3,15H,(H2,12,13) |
Clave InChI |
UEWGNNQBZPJKEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


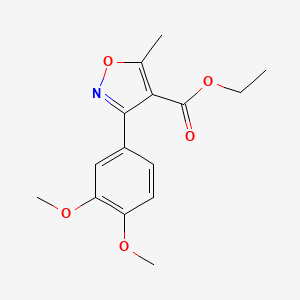

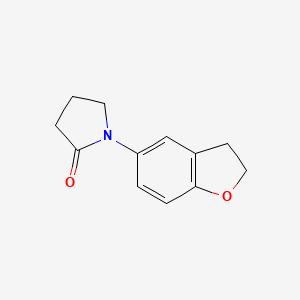
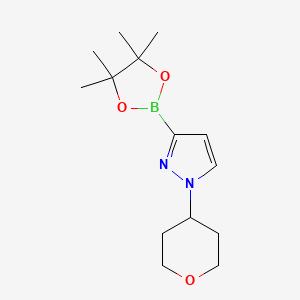
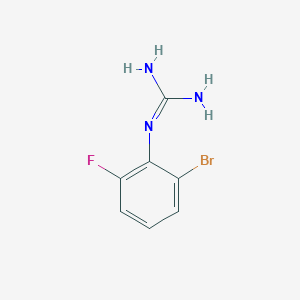

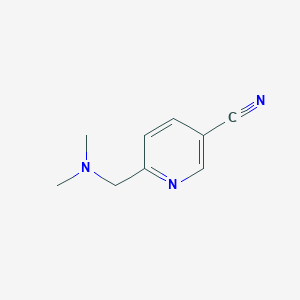
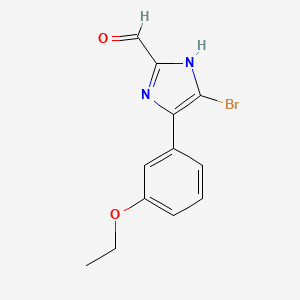
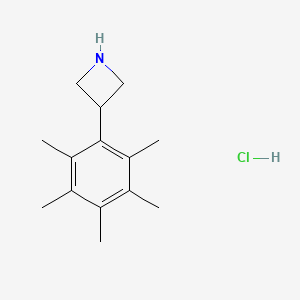
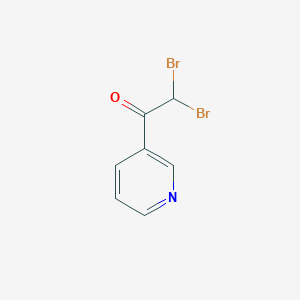
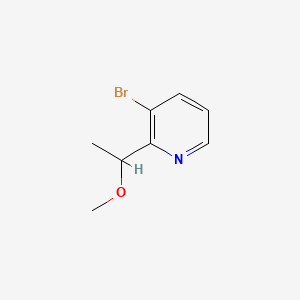
![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)
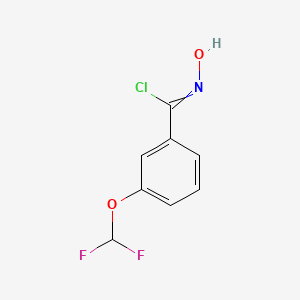
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
